molecular formula C24H29N5O3S B305587 N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Numéro de catalogue B305587
Poids moléculaire: 467.6 g/mol
Clé InChI: WBLCZKQWXUIXCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has shown promising results in treating chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been studied extensively for its potential use in pain management. In

Mécanisme D'action

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a selective antagonist of the AT2R, which is involved in the regulation of pain and inflammation. By blocking the AT2R, N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide reduces pain and inflammation in the body. The exact mechanism of action of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the development of pain and inflammation. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide also reduces the activation of glial cells, which play a role in the development of chronic pain. In addition, N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has also shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical development. However, N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has some limitations for lab experiments, including its complex synthesis method and the need for expertise in organic chemistry.

Orientations Futures

There are several future directions for the research and development of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide. One direction is the development of novel formulations and delivery methods to improve its efficacy and safety. Another direction is the investigation of its potential use in the treatment of other conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide and its potential for clinical use.
Conclusion:
N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a promising small molecule drug that has shown potential for the treatment of chronic pain. It has a selective mechanism of action and has been extensively studied in preclinical models. However, further research is needed to fully understand its mechanism of action and potential for clinical use. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide represents a promising avenue for the development of new treatments for chronic pain and other conditions.

Méthodes De Synthèse

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole in the presence of a base. The resulting compound is then reacted with 2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl chloride to form the final product. The synthesis of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been extensively studied for its potential use in pain management. It has shown promising results in preclinical studies for the treatment of neuropathic pain, inflammatory pain, and cancer-related pain. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has also been studied for its potential use in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.

Propriétés

Nom du produit

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Formule moléculaire

C24H29N5O3S

Poids moléculaire

467.6 g/mol

Nom IUPAC

N-[[4-ethyl-5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C24H29N5O3S/c1-5-17-9-7-8-16(3)22(17)26-21(30)15-33-24-28-27-20(29(24)6-2)14-25-23(31)18-10-12-19(32-4)13-11-18/h7-13H,5-6,14-15H2,1-4H3,(H,25,31)(H,26,30)

Clé InChI

WBLCZKQWXUIXCT-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)CNC(=O)C3=CC=C(C=C3)OC)C

SMILES canonique

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)CNC(=O)C3=CC=C(C=C3)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.